BI-749327

Vue d'ensemble

Description

BI 749327 est un antagoniste puissant, hautement sélectif et biodisponible par voie orale des canaux TRPC6 (récepteur potentiel transitoire de type canonique 6). Il a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la cardiologie et de la néphrologie. Le composé a été étudié pour sa capacité à inhiber les canaux TRPC6, qui jouent un rôle crucial dans la régulation de la fibrose réactive et de la signalisation de croissance .

Applications De Recherche Scientifique

BI 749327 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of BI-749327 is the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . TRPC6 plays a significant role in regulating reactive fibrosis and growth signaling .

Mode of Action

this compound acts as an antagonist to TRPC6, selectively inhibiting its activity . It suppresses the activation of Nuclear Factor of Activated T cells (NFAT) in cells expressing wild-type or gain-of-function TRPC6 mutants . This inhibition blocks associated signaling and expression of prohypertrophic genes in isolated myocytes .

Biochemical Pathways

The inhibition of TRPC6 by this compound impacts several biochemical pathways. The most prominent among these are the pathways regulating fat metabolism and Transforming Growth Factor Beta 1 (TGF-β1) signaling . The compound’s action on TRPC6 also affects calcium conductance, which in turn influences the stimulation of NFAT . This modulation of NFAT triggers pathological cardiac and renal fibrosis and disease .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties. It is orally bioavailable and demonstrates a long terminal half-life (8.5-13.5 hours) in mice . These properties contribute to its effective bioavailability and sustained action.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vivo, it improves left heart function, reduces volume/mass ratio, and blunts the expression of profibrotic genes and interstitial fibrosis in mice subjected to sustained pressure overload . It also dose-dependently reduces renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction .

Action Environment

Analyse Biochimique

Biochemical Properties

BI-749327 interacts with the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . It has shown high selectivity for TRPC6, with IC50s of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively . This interaction with TRPC6 plays a crucial role in its biochemical properties and its potential therapeutic effects.

Cellular Effects

In cellular models, this compound has been shown to suppress NFAT activation in HEK293T cells expressing wild-type or gain-of-function TRPC6 mutants . This suppression blocks associated signaling and expression of prohypertrophic genes in isolated myocytes . These cellular effects suggest that this compound could potentially ameliorate conditions characterized by pathological cardiac and renal fibrosis and disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic activity against TRPC6. By inhibiting TRPC6, this compound suppresses the activation of the Nuclear Factor of Activated T cells (NFAT), a factor that triggers pathological cardiac and renal fibrosis and disease . This inhibition blocks associated signaling pathways and the expression of prohypertrophic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in in vivo models. In mice subjected to sustained pressure overload, daily administration of this compound improved left heart function, reduced volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis . These effects suggest that this compound has a stable and long-term impact on cellular function in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, it has been reported to reduce renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction in a dose-dependent manner .

Transport and Distribution

Given its molecular target, it is likely that this compound is distributed to areas where TRPC6 channels are present, such as the heart, lungs, kidneys, muscles, and brain .

Subcellular Localization

Considering its antagonistic activity against TRPC6, a non-selective receptor-operated cation channel, it is likely that this compound localizes to the cell membrane where TRPC6 channels are located .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du BI 749327 impliquent plusieurs étapes pour garantir une pureté et une sélectivité élevées. Le composé est synthétisé par une série de réactions chimiques, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en maintenant la rentabilité. Les détails spécifiques des voies de synthèse et des conditions réactionnelles sont exclusifs et ne sont pas divulgués publiquement .

Analyse Des Réactions Chimiques

BI 749327 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution sont courantes, où des groupes fonctionnels spécifiques sont remplacés par d'autres pour modifier les propriétés du composé.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent les oxydants, les réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

BI 749327 a une large gamme d'applications de recherche scientifique, notamment :

Biologie musculaire : Le composé améliore la survie et la fonction musculaire chez les souris atteintes de dystrophie musculaire de Duchenne en inhibant les canaux TRPC6.

Recherche générale : BI 749327 est utilisé dans diverses études pour comprendre le rôle des canaux TRPC6 dans différentes conditions physiologiques et pathologiques.

Mécanisme d'action

BI 749327 exerce ses effets en inhibant sélectivement les canaux TRPC6. TRPC6 est un canal cationique non sélectif activé par les récepteurs qui régule la fibrose réactive et la signalisation de croissance. L'augmentation de l'activité TRPC6 due à une expression génique accrue ou à des mutations de gain de fonction contribue aux maladies cardiaques et rénales. BI 749327 supprime l'activation du facteur nucléaire des cellules T activées (NFAT) dans les cellules exprimant des mutants TRPC6 de type sauvage ou de gain de fonction, bloquant la signalisation associée et l'expression des gènes prohypertrophiques .

Comparaison Avec Des Composés Similaires

BI 749327 est unique par sa haute sélectivité et sa puissance en tant qu'antagoniste TRPC6. Il est 85 fois plus sélectif pour le TRPC6 de souris que pour le TRPC3 et 42 fois plus sélectif pour le TRPC7 . Les composés similaires comprennent :

Antagonistes TRPC3 : Ces composés inhibent sélectivement les canaux TRPC3 mais n'ont pas la haute sélectivité pour TRPC6.

Antagonistes TRPC7 : Ces composés ciblent les canaux TRPC7 mais sont moins sélectifs que le BI 749327.

L'unicité de BI 749327 réside dans sa haute sélectivité et sa biodisponibilité orale, ce qui en fait un outil précieux pour la recherche scientifique .

Propriétés

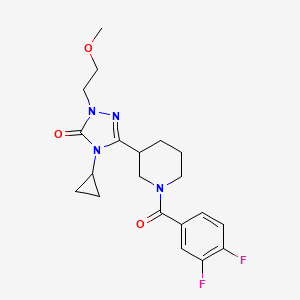

IUPAC Name |

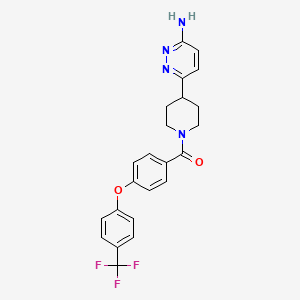

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMFGHHIDRCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of BI-749327?

A1: this compound acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, this compound blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []

Q2: What is the significance of TRPC6 in disease contexts?

A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []

Q3: How does this compound impact the exercise pressor reflex, and what does this reveal about TRPC6 function?

A3: Research indicates that this compound significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []

Q4: Has this compound shown efficacy in preclinical models of disease?

A4: Preclinical studies using this compound have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with this compound significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, this compound effectively reduced fibrosis and improved cardiac function. []

Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like this compound?

A5: The development of a selective TRPC6 inhibitor like this compound offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, this compound demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []

Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does this compound modulate this?

A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with this compound effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []

Q7: How does this compound contribute to our understanding of calcium handling in heart failure?

A7: Studies employing this compound revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with this compound suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2540808.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2540814.png)

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2540819.png)

![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)

![N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2540823.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)